N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, also known as FNLCI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to inhibit the growth of cancer cells and tumors in vitro and in vivo. This compound has been shown to have antibacterial and antifungal activity against certain strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has also been shown to have low toxicity in animal studies. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of research is the investigation of the mechanism of action of this compound and its potential targets in cells. Additionally, further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Finally, the potential use of this compound in the development of new drugs for the treatment of inflammation, cancer, and infectious diseases should be explored.
Synthesis Methods
N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide can be synthesized through a reaction between 4-nitrobenzenecarboximidamide and 4-fluorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After completion of the reaction, the product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has also been investigated for its ability to inhibit the growth of certain bacteria and fungi. In addition, it has been explored for its potential use in the synthesis of other compounds.
properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4/c15-11-5-1-10(2-6-11)14(19)22-17-13(16)9-3-7-12(8-4-9)18(20)21/h1-8H,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLWRGQDHSEZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC=C(C=C2)F)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.